molecular formula C13H10N4O3 B3130251 4-Methoxy-2-(4-nitroanilino)nicotinonitrile CAS No. 341966-94-7

4-Methoxy-2-(4-nitroanilino)nicotinonitrile

Cat. No. B3130251
CAS RN: 341966-94-7
M. Wt: 270.24 g/mol
InChI Key: QZPRJEOAPHJCDS-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-nitroanilino)nicotinonitrile, also known as MNAN, is a chemical compound that has been studied for its potential use in scientific research. MNAN is a derivative of nicotinonitrile and has been shown to have interesting biochemical and physiological effects. In

Scientific Research Applications

Photovoltaic Performance in Dye-Sensitized Solar Cells

A derivative of nicotinonitrile, specifically 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, has been investigated for its application in dye-sensitized solar cells (DSSCs). This study demonstrated its high molar extinction coefficient and improved efficiency when used as a co-sensitizer dye, enhancing the spectral coverage and efficiency of DSSCs compared to traditional N719 based devices (Hemavathi et al., 2019).

Crystal Structure Analysis

Another nicotinonitrile derivative, 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,6-trimethoxyphenyl)nicotinonitrile, has been analyzed for its crystal structure. This research provided insights into the non-planar molecular structure, angles formed by the central pyridine ring, and the weak intramolecular interactions that may be significant for understanding the chemical properties and reactions of such compounds (Chantrapromma et al., 2009).

Luminescent Properties for Light Emitting Materials

2-Methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, another related compound, has been studied for its potential as a blue light emitting material. This research encompassed synthesis, spectroscopic analysis, and photophysical studies, highlighting its luminescent properties and positive solvatochromic effect, making it a candidate for applications in light-emitting devices (Ahipa et al., 2014).

Antimicrobial Activity

A nicotinonitrile derivative, specifically 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile, has been synthesized and tested for antimicrobial activity against various bacteria and fungi. The results provided insights into the potential of such compounds for applications in antimicrobial treatments (Guna et al., 2015).

Facile Preparation of Nicotinamide and Nicotinic Acid Derivatives

Research on the Lewis acid-promoted substitution of methoxy-cyanopyridines, including those related to nicotinonitrile, has contributed to the development of methods for preparing nicotinamide and nicotinic acid derivatives. This process involves nucleophilic displacement reactions and hydrolysis, which are significant for the synthesis of medically relevant compounds (Abdel-Aziz, 2007).

Synthesis Under Primitive Earth Conditions

The synthesis of nicotinic acid derivatives, including nicotinonitrile, under primitive earth conditions has been explored. This study provided a perspective on the prebiotic chemistry and potential pathways for the formation of such compounds in early earth's environment (Friedmann et al., 1971).

properties

IUPAC Name

4-methoxy-2-(4-nitroanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-20-12-6-7-15-13(11(12)8-14)16-9-2-4-10(5-3-9)17(18)19/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPRJEOAPHJCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(4-nitroanilino)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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